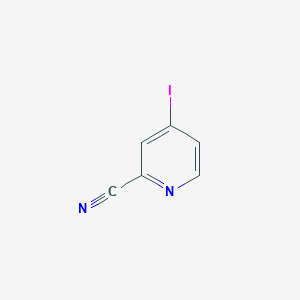

4-Iodopicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDBXTAJJAFSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634083 | |

| Record name | 4-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-19-8 | |

| Record name | 4-Iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-iodopicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-fluoro-4-iodopicolinonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the commercially available starting material, 3-fluoro-2-picoline. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a visual representation of the overall workflow.

Synthetic Strategy

The synthesis of 3-fluoro-4-iodopicolinonitrile can be strategically approached in four main stages, starting from 3-fluoro-2-picoline:

-

Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Sandmeyer Iodination: Diazotization of the amino group followed by substitution with iodine.

-

Nitrile Formation: Conversion of the methyl group at the 2-position into a nitrile functionality.

This pathway is illustrated in the following workflow diagram:

Caption: Overall synthetic workflow for 3-fluoro-4-iodopicolinonitrile.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, including molar equivalents, reaction conditions, and yields, are summarized in the accompanying tables.

Step 1: Synthesis of 3-Fluoro-4-nitro-2-picoline

The initial step involves the nitration of 3-fluoro-2-picoline. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

To a stirred solution of fuming nitric acid, cooled to 0°C, is slowly added concentrated sulfuric acid. 3-Fluoro-2-picoline is then added dropwise to the cooled nitrating mixture, ensuring the temperature is maintained below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Table 1: Quantitative Data for the Synthesis of 3-Fluoro-4-nitro-2-picoline

| Reagent/Parameter | Value |

| 3-Fluoro-2-picoline | 1.0 eq |

| Fuming Nitric Acid | 3.0 eq |

| Concentrated Sulfuric Acid | 3.0 eq |

| Reaction Temperature | 0-10°C, then RT |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-80% |

Step 2: Synthesis of 4-Amino-3-fluoro-2-picoline

The nitro group of 3-fluoro-4-nitro-2-picoline is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

3-Fluoro-4-nitro-2-picoline is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the desired amine.

Table 2: Quantitative Data for the Synthesis of 4-Amino-3-fluoro-2-picoline

| Reagent/Parameter | Value |

| 3-Fluoro-4-nitro-2-picoline | 1.0 eq |

| 10% Palladium on Carbon | 5-10 mol% |

| Solvent | Ethanol or Methanol |

| Hydrogen Pressure | 1 atm (balloon) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 6-12 hours |

| Typical Yield | 90-95% |

Step 3: Synthesis of 3-Fluoro-4-iodo-2-picoline

The amino group of 4-amino-3-fluoro-2-picoline is converted to an iodo group via a Sandmeyer reaction. This involves the formation of a diazonium salt followed by treatment with an iodide source.

Experimental Protocol:

4-Amino-3-fluoro-2-picoline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added portion-wise to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Table 3: Quantitative Data for the Synthesis of 3-Fluoro-4-iodo-2-picoline

| Reagent/Parameter | Value |

| 4-Amino-3-fluoro-2-picoline | 1.0 eq |

| Sulfuric Acid (conc.) | 3.0-4.0 eq |

| Sodium Nitrite | 1.1-1.2 eq |

| Potassium Iodide | 1.5-2.0 eq |

| Reaction Temperature | 0-5°C, then RT |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-70% |

Step 4: Synthesis of 3-Fluoro-4-iodopicolinonitrile

The final step is the conversion of the methyl group of 3-fluoro-4-iodo-2-picoline to a nitrile. A common laboratory-scale method involves a two-step sequence: oxidation to the carboxylic acid, followed by conversion to the primary amide and subsequent dehydration.

4a. Oxidation to 3-Fluoro-4-iodopicolinic acid

Experimental Protocol:

3-Fluoro-4-iodo-2-picoline is heated at reflux in an aqueous solution of a strong oxidizing agent, such as potassium permanganate. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with cold water, and dried.

Table 4a: Quantitative Data for the Oxidation to 3-Fluoro-4-iodopicolinic acid

| Reagent/Parameter | Value |

| 3-Fluoro-4-iodo-2-picoline | 1.0 eq |

| Potassium Permanganate | 2.0-3.0 eq |

| Solvent | Water |

| Reaction Temperature | Reflux |

| Reaction Time | 8-16 hours |

| Typical Yield | 50-60% |

4b. Amidation and Dehydration to 3-Fluoro-4-iodopicolinonitrile

Experimental Protocol:

3-Fluoro-4-iodopicolinic acid is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride. The excess reagent is removed under reduced pressure. The crude acid chloride is then dissolved in an inert solvent (e.g., dichloromethane) and treated with an excess of aqueous ammonia at low temperature. After stirring, the organic layer is separated, washed, dried, and concentrated to give the primary amide. The crude amide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in a suitable solvent with heating to afford the final product, 3-fluoro-4-iodopicolinonitrile. Purification is typically achieved by column chromatography.

Table 4b: Quantitative Data for Amidation and Dehydration

| Reagent/Parameter | Value |

| 3-Fluoro-4-iodopicolinic acid | 1.0 eq |

| Thionyl Chloride | 2.0-3.0 eq |

| Aqueous Ammonia | Excess |

| Phosphorus Oxychloride | 1.5-2.0 eq |

| Reaction Temperature | 0°C to Reflux |

| Typical Yield (2 steps) | 60-70% |

Conclusion

This technical guide outlines a robust and logical synthetic route to 3-fluoro-4-iodopicolinonitrile from a readily available starting material. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient preparation of this important chemical intermediate. The successful execution of this synthesis will provide access to a key building block for the development of novel therapeutics and other advanced materials.

An In-depth Technical Guide to the Solubility and Stability of 4-Iodopicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 4-Iodopicolinonitrile is limited. This guide provides a comprehensive framework based on its chemical structure and established methodologies for determining these critical parameters for a novel compound. The experimental protocols detailed herein are standard approaches used in the pharmaceutical and chemical industries.

Introduction to this compound

This compound (C₆H₃IN₂) is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials. Its structure, featuring a pyridine ring, a nitrile group, and an iodine atom, imparts a unique combination of polarity and reactivity. Understanding its solubility and stability is paramount for its effective use in reaction design, formulation, purification, and for ensuring the safety and shelf-life of any resulting products.

While specific data is scarce, its structural motifs suggest it is likely soluble in a range of common organic solvents.[1][2] The presence of the carbon-iodine bond and the nitrile functional group indicates potential susceptibility to degradation under specific environmental conditions such as light, heat, and non-neutral pH.[3] This guide outlines the standard experimental procedures to quantitatively determine these properties.

Solubility Profile and Determination

The solubility of a compound is a fundamental property that dictates its handling, reaction conditions, and bioavailability. The "like dissolves like" principle suggests that this compound, with both polar (nitrile, pyridine nitrogen) and nonpolar (aromatic ring, iodine) features, will exhibit solubility in a range of solvents.[4]

Predicted Solubility

-

High Solubility Expected: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF).

-

Moderate Solubility Expected: In esters like ethyl acetate and ketones like acetone.

-

Low Solubility Expected: In nonpolar solvents like hexanes and heptane.

-

Poor Solubility Expected: In aqueous solutions at neutral pH. Solubility may increase in acidic aqueous solutions due to the protonation of the pyridine nitrogen.

Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the quantitative solubility of a compound like this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, DMSO, Dichloromethane, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a stock solution of this compound of known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Use the calibration curve to calculate the concentration of this compound in the diluted supernatant.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Data Presentation: Solubility

Quantitative solubility data should be organized into a clear table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| pH 7.4 Phosphate Buffer | 25 | Data to be determined | Data to be determined |

| 0.1 M HCl | 25 | Data to be determined | Data to be determined |

| 0.1 M NaOH | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

Visualization: Solubility Determination Workflow

Stability Profile and Determination

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation studies, also known as stress testing, are performed to accelerate the degradation process and predict the long-term stability of a substance.[6][7] These studies are essential for developing stability-indicating analytical methods.[8][9]

Predicted Stability

-

Hydrolytic Stability: The nitrile group may be susceptible to hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions, particularly with heat.

-

Oxidative Stability: The molecule may be sensitive to oxidative conditions.

-

Photostability: Compounds with carbon-halogen bonds, particularly C-I, can be sensitive to light, potentially leading to dehalogenation or other radical-mediated degradation pathways. The pyridine ring also contributes to UV absorption.

-

Thermal Stability: High temperatures can induce decomposition.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3-30%)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber (ICH Q1B compliant)

-

Oven for thermal stress testing

Procedure: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately detected and resolved.[9]

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of HCl (e.g., 0.1 M or 1 M). Heat at a specified temperature (e.g., 60-80 °C) for a set time. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Mix the drug solution with an equal volume of NaOH (e.g., 0.1 M or 1 M). Keep at room temperature or heat gently. Withdraw and neutralize samples at time points.

-

Oxidation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3%). Store in the dark at room temperature and collect samples at time points.

-

Thermal Degradation: Store the drug solution and solid drug substance in an oven at elevated temperatures (e.g., 60 °C, 80 °C). Analyze at set intervals.

-

Photodegradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Use a dark control sample stored under the same conditions.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an LC-MS system is invaluable for identifying the mass of degradation products, which aids in structure elucidation.[10][11]

-

The HPLC method must be able to resolve the parent peak from all major degradation product peaks.

-

Data Presentation: Stability

Forced degradation results should be summarized in a table.

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | No. of Degradants | Major Degradant (m/z or RRT) |

| 0.1 M HCl | 8h @ 60°C | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH | 24h @ RT | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ | 24h @ RT | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Heat (Solid) | 48h @ 80°C | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solid) | ICH Q1B | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

RRT = Relative Retention Time

Visualization: Forced Degradation Workflow

Conclusion

While specific quantitative data for this compound is not readily found in public literature, this guide provides the necessary framework for any researcher to competently determine its solubility and stability profiles. By following these standard protocols, scientists can generate the critical data needed to support further research, process development, and formulation activities. The systematic evaluation of these properties is a non-negotiable step in advancing any chemical compound from the laboratory to its final application.

References

- 1. researchgate.net [researchgate.net]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. Stability of radiopaque iodine-containing biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. researchgate.net [researchgate.net]

- 10. ijrpp.com [ijrpp.com]

- 11. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Fluoro-4-iodopyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-fluoro-4-iodopyridine-2-carbonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document outlines the synthetic protocol for its preparation and summarizes its key physical and chemical properties. While exhaustive, publicly available spectroscopic data is limited, this guide presents expected spectroscopic characteristics based on the compound's structure.

Spectroscopic Data

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-5 | 7.8 - 8.2 | d | ~8-10 |

| H-6 | 8.4 - 8.8 | d | ~4-6 |

| ¹³C | |||

| C-2 | 115 - 120 | s | - |

| C-3 | 155 - 165 | d | ¹JCF ≈ 240-260 |

| C-4 | 90 - 100 | s | - |

| C-5 | 130 - 140 | s | - |

| C-6 | 150 - 160 | d | ³JCF ≈ 5-10 |

| CN | 114 - 118 | s | - |

| ¹⁹F | |||

| F-3 | -110 to -130 | d | ³JFH ≈ 4-6 |

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

| Spectroscopic Technique | Feature | Expected Value |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 248 |

| Key Fragments | [M-I]⁺ (m/z 121), [M-CN]⁺ (m/z 222) | |

| Infrared Spectroscopy | C≡N stretch | 2220 - 2240 cm⁻¹ |

| C-F stretch | 1000 - 1400 cm⁻¹ | |

| Aromatic C=C/C=N stretch | 1400 - 1600 cm⁻¹ |

Experimental Protocols

The following section details the synthetic procedure for 3-fluoro-4-iodopyridine-2-carbonitrile.

Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile

Materials:

-

3-Fluoropyridine-2-carbonitrile

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 equivalents) dropwise to the stirred solution. After the addition is complete, warm the mixture to 0 °C in an ice water bath and stir for 30 minutes before cooling back down to -78 °C.

-

Deprotonation: In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Reaction with LDA: Slowly add the freshly prepared LDA solution from step 1 to the solution of 3-fluoropyridine-2-carbonitrile while maintaining the temperature at -78 °C. The solution is expected to turn a dark color. Stir the reaction mixture at this temperature for 1 hour.

-

Iodination: Add a solution of iodine (1.1 equivalents) in THF to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.

-

Quenching and Extraction: Quench the reaction by slowly adding deionized water. Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-20% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-fluoro-4-iodopyridine-2-carbonitrile as a solid.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of 3-fluoro-4-iodopyridine-2-carbonitrile.

Caption: Experimental workflow for the synthesis and characterization.

The Genesis of a Powerful Pharmacophore: An In-depth Technical Guide to the Discovery and History of Substituted Picolinonitriles

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinonitriles, a class of heterocyclic compounds featuring a pyridine ring bearing a cyano group at the 2-position, have emerged as a cornerstone in modern medicinal chemistry. Their unique electronic properties and versatile reactivity have positioned them as privileged scaffolds in the design of a wide array of therapeutic agents, from kinase inhibitors to antiviral and antimicrobial drugs. This technical guide delves into the historical discovery of this critical pharmacophore, tracing its synthetic evolution from early laboratory curiosities to sophisticated, high-yield methodologies. We will explore key milestones, provide detailed experimental protocols for seminal syntheses, and present a curated collection of quantitative data to illuminate the structure-activity relationships that underpin their therapeutic utility.

From Coal Tar to Targeted Therapies: A Historical Overview

The story of substituted picolinonitriles is intrinsically linked to the broader history of pyridine chemistry. First isolated from coal tar in the 19th century, pyridine and its derivatives have a rich history in organic synthesis.[1][2] While the parent pyridine ring was the initial focus of investigation, the introduction of the nitrile functionality at the 2-position unlocked a new realm of chemical possibilities and biological activities.

The first documented synthesis of the parent compound, 2-cyanopyridine (picolinonitrile), is attributed to Engler and Jaeger in 1884. Their pioneering work, published in the Berichte der Deutschen Chemischen Gesellschaft, involved the dry distillation of a mixture of picoline (2-methylpyridine) with an un Titled "Ueber die Einwirkung von Phenylhydrazin auf Picolin," their work laid the foundation for future explorations into this class of compounds.

Early synthetic efforts were often characterized by harsh reaction conditions and modest yields. A significant advancement came with the development of methods for the dehydration of picolinamide, the corresponding amide of picolinic acid. This transformation, a classic method for nitrile synthesis, provided a more reliable route to the picolinonitrile core.

The mid-20th century witnessed a surge in the exploration of substituted picolinonitriles, driven by the burgeoning field of medicinal chemistry. Researchers began to systematically investigate the impact of various substituents on the pyridine ring, leading to the discovery of compounds with a wide range of biological activities, including antimicrobial and antiproliferative effects.[3][4] This era marked the beginning of structure-activity relationship (SAR) studies that would guide the development of more potent and selective therapeutic agents.

Key Synthetic Milestones and Methodologies

The synthesis of substituted picolinonitriles has evolved significantly from the early distillation methods. Modern organic chemistry offers a plethora of efficient and versatile strategies for accessing this important scaffold.

Dehydration of Picolinamides

A foundational and historically significant method for the synthesis of picolinonitriles is the dehydration of the corresponding picolinamides. This reaction typically employs a dehydrating agent to remove a molecule of water from the primary amide.

General Experimental Protocol: Dehydration of Picolinamide to Picolinonitrile

-

Reactants: Picolinamide, Phosphorus Pentoxide (P₂O₅) or other dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride).

-

Procedure: In a dry flask, picolinamide is thoroughly mixed with a dehydrating agent, such as phosphorus pentoxide. The mixture is then heated, often under reduced pressure, and the resulting picolinonitrile is collected by distillation. The crude product can be further purified by recrystallization or distillation.

-

Reaction Equation:

This method, while classic, can require high temperatures and stoichiometric amounts of often harsh reagents.

Ammoxidation of Picolines

For large-scale industrial production, the ammoxidation of picolines (methylpyridines) is a widely used method. This process involves the vapor-phase reaction of a picoline with ammonia and oxygen over a heterogeneous catalyst at high temperatures.

General Experimental Protocol: Ammoxidation of 2-Picoline

-

Reactants: 2-Picoline, Ammonia, Air (as a source of oxygen).

-

Catalyst: Typically a mixed metal oxide catalyst, such as a vanadium-titanium oxide system.

-

Procedure: A gaseous mixture of 2-picoline, ammonia, and air is passed through a reactor containing the heated catalyst bed. The reaction is highly exothermic and requires careful temperature control. The product stream is then cooled to condense the picolinonitrile, which is subsequently purified by distillation.

-

Reaction Equation:

Modern Synthetic Approaches

The relentless pursuit of milder and more efficient synthetic routes has led to the development of numerous modern methods for the synthesis of substituted picolinonitriles. These include:

-

Direct Cyanation of Pyridine N-Oxides: This method involves the activation of the pyridine ring via N-oxidation, followed by nucleophilic attack by a cyanide source.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions of halogenated pyridines with cyanide sources have become powerful tools for the synthesis of a wide variety of substituted picolinonitriles.

-

Synthesis from Ylidenemalononitriles: A mild and facile solvent-free methodology has been developed to obtain multi-substituted pyridines, including picolinonitriles, from ylidenemalononitriles at room temperature.

The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.

Quantitative Data Summary

The following tables summarize key quantitative data for selected substituted picolinonitrile syntheses and their biological activities, providing a comparative overview for researchers.

| Compound | Synthetic Method | Starting Material(s) | Yield (%) | Reference |

| 2-Cyanopyridine | Dehydration of Picolinamide | Picolinamide, P₂O₅ | ~80% | Historical Methods |

| 2-Cyanopyridine | Ammoxidation | 2-Picoline, NH₃, O₂ | >90% | Industrial Processes |

| 3-Hydroxy-4-phenylpicolinonitrile | One-pot from Isoxazolopyridine | 4-Propargylaminoisoxazole | 70-95% | [Fukuhara et al.] |

| Substituted 2-Amino-3-cyanopyridines | From Ylidenemalononitriles | Ylidenemalononitrile, Ketone | 85-95% | [Al-Ghorbani et al.] |

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| 6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrile | PIM-1 Kinase | PC3 (Prostate Cancer) | Not specified as IC₅₀, but showed strong action | [Zhang et al.] |

| Novel 3-cyanopyridine derivative 7h | PIM-1 Kinase | MCF-7 (Breast Cancer) | 1.89 | [Abdel-Maksoud et al.] |

| Novel 3-cyanopyridine derivative 8f | PIM-1 Kinase | MCF-7 (Breast Cancer) | 1.69 | [Abdel-Maksoud et al.] |

| Cyanopyridone derivative 5a | VEGFR-2/HER-2 | HepG2 (Liver Cancer) | 2.71 | [El-Damasy et al.] |

| Cyanopyridone derivative 5e | VEGFR-2/HER-2 | MCF-7 (Breast Cancer) | 1.39 | [El-Damasy et al.] |

The Role of Substituted Picolinonitriles in Drug Discovery and Signaling Pathways

The picolinonitrile scaffold has proven to be a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. The electron-withdrawing nature of the cyano group, coupled with the hydrogen bonding capabilities of the pyridine nitrogen, allows for potent and selective interactions with various biological targets.

Kinase Inhibition

A significant number of substituted picolinonitriles have been developed as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The picolinonitrile moiety often serves as a key hinge-binding element, interacting with the ATP-binding site of the kinase.

PIM-1 Kinase Inhibition Pathway

Caption: PIM-1 kinase inhibition by picolinonitrile derivatives.

Antimicrobial and Antiviral Activity

The antimicrobial properties of pyridine derivatives have been recognized for over a century. Substituted picolinonitriles have been investigated for their activity against a range of pathogens. The mechanism of action can vary, but often involves the inhibition of essential enzymes or the disruption of cellular processes.

General Antimicrobial Action Workflow

Caption: General workflow of antimicrobial action.

Conclusion

From its humble beginnings in the late 19th century, the substituted picolinonitrile scaffold has evolved into a powerhouse in medicinal chemistry. The journey from early, often challenging, synthetic methods to the sophisticated and diverse strategies available today is a testament to the ingenuity of organic chemists. The continued exploration of this versatile pharmacophore promises to yield new and improved therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of the discovery, history, and synthetic methodologies of substituted picolinonitriles, equipping researchers with the knowledge to further innovate in this exciting field.

References

physical and chemical properties of 4-Iodopicolinonitrile

Notice to the Reader: Extensive searches for "4-Iodopicolinonitrile" have yielded limited specific data for this exact compound. The available scientific literature and chemical supplier databases predominantly feature information on a closely related analogue, 3-Fluoro-4-iodopicolinonitrile . This suggests that this compound may be a less common or novel compound with limited publicly available research.

Therefore, this guide will provide a comprehensive overview of the physical and chemical properties, experimental protocols, and safety information for 3-Fluoro-4-iodopicolinonitrile (CAS No. 669066-35-7) as a valuable and informative substitute. Researchers interested in this compound may find the data on its fluorinated analogue to be a useful reference point for predicting properties and designing synthetic strategies.

Core Properties of 3-Fluoro-4-iodopicolinonitrile

This section summarizes the key physical and chemical properties of 3-Fluoro-4-iodopicolinonitrile.

Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 669066-35-7 | [1][2][3] |

| Molecular Formula | C₆H₂FIN₂ | [1][2][3] |

| Molecular Weight | 248.00 g/mol | [1][2][3] |

| Appearance | White to light brown solid | [3] |

| Boiling Point | 282 °C | [3] |

| Density | 2.11 g/cm³ | [3] |

| Flash Point | 124 °C | [3] |

| pKa (Predicted) | -4.13 ± 0.18 | [3] |

| Purity | ≥97% or 98% | [1][2] |

Computational Data

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |

| LogP | 1.69698 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Purification

The synthesis of 3-Fluoro-4-iodopicolinonitrile is typically achieved through the iodination of 3-fluoropicolinonitrile. A general experimental protocol is outlined below.

Synthesis of 3-Fluoro-4-iodopicolinonitrile

A common synthetic route involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring of 3-fluoropicolinonitrile, followed by quenching with an iodine source.

Experimental Protocol:

-

LDA Formation: In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Slowly add an equimolar amount of n-butyllithium and stir the mixture.[3]

-

Deprotonation: In a separate dry flask, dissolve 3-fluoropicolinonitrile in anhydrous THF and cool to -78 °C.[3]

-

Reaction: Slowly add the freshly prepared LDA solution to the 3-fluoropicolinonitrile solution at -78 °C. The reaction mixture will typically turn a dark color.[3]

-

Iodination: After a suitable reaction time, rapidly add a solution of iodine in THF to the reaction mixture at -78 °C.[3]

-

Quenching and Extraction: Quench the reaction with water. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[3]

-

Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Purification

The crude 3-Fluoro-4-iodopicolinonitrile is typically purified by silica gel column chromatography.

Experimental Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[3]

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[3]

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Fluoro-4-iodopicolinonitrile as a solid.[3]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 3-Fluoro-4-iodopicolinonitrile.

Spectral Data

Spectral analysis is crucial for the structural confirmation of 3-Fluoro-4-iodopicolinonitrile. While specific spectra for this compound are not publicly available, typical spectral characteristics for similar structures are described below.

¹H NMR Spectroscopy

In the proton NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the cyano, fluoro, and iodo substituents. A 1H NMR spectrum for 3-fluoro-4-iodo-2-pyridinecarbonitrile has been reported with signals at δ 8.14 (d, J=4.8 Hz, 1H) and 7.98 (t, J=4.8 Hz, 1H) in CDCl₃.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbon attached to the iodine atom would likely appear at a lower field (higher ppm) compared to the other carbons. The presence of fluorine would introduce C-F coupling, which would be observable in the spectrum.

IR Spectroscopy

The infrared spectrum would be expected to show a sharp, strong absorption band around 2230-2210 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[5] Absorptions corresponding to C=C and C=N stretching in the aromatic ring would be observed in the 1600-1400 cm⁻¹ region. C-I and C-F stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the iodo and cyano groups.

Reactivity and Stability

Reactivity

3-Fluoro-4-iodopicolinonitrile is a versatile building block in organic synthesis. The presence of both a fluorine and an iodine atom on the pyridine ring allows for selective functionalization. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. The fluorine atom can also be displaced by nucleophiles under certain conditions. The electron-withdrawing nature of the cyano and fluoro groups activates the pyridine ring towards nucleophilic aromatic substitution.

Stability

The compound should be stored in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[3] It is important to handle the compound under an inert atmosphere to prevent degradation.[2]

Safety and Handling

Hazard Identification

3-Fluoro-4-iodopicolinonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[2]

First Aid Measures

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Safety Workflow Diagram

Caption: General safety workflow for handling 3-Fluoro-4-iodopicolinonitrile.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS No. 669066-35-7 Specifications | Ambeed [ambeed.com]

- 3. 3-Fluoro-4-iodopyridine-2-carbonitrile | 669066-35-7 [chemicalbook.com]

- 4. 669066-35-7 | 3-Fluoro-4-iodopicolinonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Commercial Availability and Synthetic Overview of 4-Iodopicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodopicolinonitrile is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery as a versatile building block. Its utility stems from the presence of three key functional groups: a pyridine ring, a nitrile group, and an iodine atom, which can each be subjected to a variety of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of its physicochemical properties, and a generalized synthetic approach. Due to the limited publicly available information on the specific biological applications of this compound, this guide also presents a conceptual framework for its potential role in the drug discovery pipeline.

Commercial Availability

This compound (CAS Number: 913836-19-8) is available from several commercial suppliers. The purity and quantity offered can vary, and it is recommended to contact the suppliers directly for the most current information. Below is a summary of known suppliers.

| Supplier | Catalog Number | Purity | Quantity |

| Combi-Blocks (via Fisher Scientific) | 50-158-3688 | 95% | 1g |

| Santa Cruz Biotechnology | sc-281137 | - | - |

| Jigs Chemical | - | - | R&D to Commercial |

| Reagentia | R006BHJ | - | 250mg |

| GLR Innovations | - | 95% | - |

Note: Availability and specifications are subject to change. Please verify with the supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 913836-19-8 |

| Molecular Formula | C₆H₃IN₂ |

| Molecular Weight | 230.01 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Solubility | - |

Synthetic Approaches: A Generalized Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of structurally related halopicolinonitriles. A common strategy involves the diazotization of an aminopicolinonitrile followed by a Sandmeyer-type reaction with an iodide salt.

Hypothetical Experimental Protocol for the Synthesis of this compound from 4-Aminopicolinonitrile

Disclaimer: The following protocol is a generalized procedure and has not been optimized for the synthesis of this compound. It should be adapted and optimized by a qualified chemist.

Materials:

-

4-Aminopicolinonitrile

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Diazotization: 4-Aminopicolinonitrile is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

-

Iodination (Sandmeyer Reaction): A solution of potassium iodide in water is prepared and cooled. The cold diazonium salt solution is then added slowly to the potassium iodide solution. Nitrogen gas evolution is typically observed. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is treated with a reducing agent such as sodium thiosulfate or sodium bisulfite to quench any remaining iodine. The pH of the solution may be adjusted.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield this compound.

Below is a graphical representation of this generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

While specific biological targets or signaling pathways for this compound are not documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in drug discovery. The pyridine core is a common scaffold in many approved drugs, and the nitrile and iodo groups offer handles for further chemical modification.

The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The iodine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build molecular complexity.

The following diagram illustrates a conceptual workflow of how an intermediate like this compound could be utilized in a drug discovery program.

Caption: A conceptual workflow for the use of an intermediate in drug discovery.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in the synthesis of more complex molecules for pharmaceutical research. While detailed experimental protocols for its synthesis and specific biological data are scarce in the public domain, its chemical structure suggests it is a versatile building block. Further research into the reactivity and biological activity of derivatives of this compound may unveil its potential in the development of novel therapeutics. Researchers and drug development professionals are encouraged to consider this compound as a starting material for the generation of new chemical entities.

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-Iodopicolinonitrile

Hazard Identification and Classification

Based on analogous compounds, 4-Iodopicolinonitrile is anticipated to be a hazardous substance. The primary concerns revolve around its potential toxicity if ingested or inhaled, and its capacity to cause skin and eye irritation.

GHS Hazard Classification (Presumed, based on 3-Fluoro-4-iodopicolinonitrile):

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Hazard Statements (Presumed):

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the known properties of the analogous compound, 3-Fluoro-4-iodopicolinonitrile.

| Property | Value (for 3-Fluoro-4-iodopicolinonitrile) |

| Molecular Formula | C₆H₂FIN₂[1] |

| Molecular Weight | 248.00 g/mol [1] |

| Appearance | Solid[2] |

| Purity | ≥97%[1] |

| Storage Temperature | 4°C, protect from light[1] |

Exposure Controls and Personal Protection

A comprehensive risk assessment should guide the selection of personal protective equipment (PPE). The following are general recommendations.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemically resistant gloves (e.g., nitrile rubber). Glove thickness and breakthrough time should be appropriate for the planned duration of handling.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Caption: PPE Selection Workflow for Handling this compound.

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[4]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Handle under an inert gas atmosphere where appropriate.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Protect from moisture and light.[4]

-

Store locked up.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (see Section 3).

-

Avoid breathing dust and contact with the spilled material.

-

Ensure adequate ventilation.

Environmental Precautions:

-

Prevent the material from entering drains or waterways.

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

For large spills, dike the area to prevent spreading. Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum).

Firefighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

-

Heating may cause a fire.

-

Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

Dispose of this material and its container at a licensed hazardous waste collection point.

-

Disposal must be in accordance with all applicable federal, state, and local regulations.

Experimental Protocols (Cited Methodologies)

No experimental protocols for the safety and handling of this compound were found. The following diagram illustrates a general workflow for handling a chemical with the presumed hazards of this compound.

Caption: General Experimental Workflow for Handling Potentially Hazardous Compounds.

References

An In-depth Technical Guide to 3-Fluoro-4-iodopicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-fluoro-4-iodopicolinonitrile. The information is tailored for professionals in chemical research and drug development, with a focus on presenting precise, quantitative data and detailed experimental procedures.

Molecular Structure and Properties

3-Fluoro-4-iodopicolinonitrile, also known as 3-fluoro-4-iodopyridine-2-carbonitrile, is a halogenated pyridine derivative.[1][2] Its structure features a pyridine ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 2-position.[1][2] This arrangement of electron-withdrawing groups and halogens imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.[1][2]

Below is a diagram representing the 2D molecular structure of 3-fluoro-4-iodopicolinonitrile.

Caption: 2D structure of 3-fluoro-4-iodopicolinonitrile.

1.1. Chemical and Physical Data

While detailed experimental crystallographic data are not publicly available, key chemical identifiers and computed properties have been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 669066-35-7 | [3] |

| Molecular Formula | C₆H₂FIN₂ | [3] |

| Molecular Weight | 248.00 g/mol | [3] |

| Synonym | 3-Fluoro-4-iodopyridine-2-carbonitrile | [3] |

| SMILES | FC1=C(I)C=CN=C1C#N | [3] |

| Appearance | Brown solid | [4] |

1.2. Computational Chemistry Data

The following table summarizes key computational descriptors for the molecule, providing insights into its potential behavior in biological and chemical systems.

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.697 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 0 | [3] |

Although vendors mention the availability of spectroscopic data such as NMR, HPLC, and LC-MS, specific datasets are not found in the public domain.[1][5]

Experimental Protocols: Synthesis

A general procedure for the synthesis of 3-fluoro-4-iodopicolinonitrile from 2-cyano-3-fluoropyridine has been reported.[4] The process involves the formation of a lithium diisopropylamide (LDA) base, followed by ortho-lithiation of the starting material and subsequent quenching with iodine.[4]

2.1. Detailed Synthesis Protocol [4]

-

Step 1: Preparation of LDA Solution

-

In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (2.80 mL, 19.66 mmol) in anhydrous tetrahydrofuran (THF, 201 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (7.86 mL, 19.66 mmol) dropwise to the solution.

-

Transfer the reaction mixture to an ice water bath and stir at 0 °C for 25 minutes.

-

Cool the freshly prepared LDA solution back down to -78 °C.

-

-

Step 2: Lithiation and Iodination

-

In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g, 12.29 mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C.

-

Add the prepared LDA solution (1.0 eq) to the solution of 3-fluoropyridine-2-carbonitrile. The solution should turn a dark red color.

-

Stir the reaction mixture at -78 °C for 35 minutes.

-

Rapidly add iodine (3.43 g, 13.51 mmol).

-

Continue stirring at -78 °C for an additional 45 minutes.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by adding deionized water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase twice with dichloromethane (2 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a brown residue.

-

Purify the crude product using silica gel column chromatography (e.g., using an ISCO automated system with a 0-20% ethyl acetate in hexane gradient) to afford 3-fluoro-4-iodo-pyridine-2-carbonitrile as a brown solid (yield: 55.2%).[4]

-

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Workflow for the synthesis of 3-fluoro-4-iodopicolinonitrile.

Reactivity and Applications in Drug Development

3-Fluoro-4-iodopicolinonitrile is a versatile building block in medicinal chemistry.[1] The presence of both fluorine and iodine atoms, combined with the electron-withdrawing cyano group, makes the pyridine ring susceptible to nucleophilic substitution reactions.[1][2]

A notable application of this compound is its use as a key intermediate in the synthesis of benzofuranyl oral inhibitors of complement factor D.[4] Complement factor D is a serine protease that plays an essential role in the activation and amplification of the alternative pathway (AP) of the complement system.[6] Selective inhibition of factor D is a therapeutic strategy for managing disorders associated with excessive complement activation, such as paroxysmal nocturnal hemoglobinuria (PNH).[7][8]

The diagram below illustrates the logical relationship of 3-fluoro-4-iodopicolinonitrile as a precursor in the development of these targeted inhibitors.

References

- 1. 669066-35-7 | 3-Fluoro-4-iodopicolinonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. CAS 669066-35-7: 3-Fluoro-4-iodopyridine-2-carbonitrile [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Fluoro-4-iodopyridine-2-carbonitrile | 669066-35-7 [chemicalbook.com]

- 5. 669066-35-7|3-Fluoro-4-iodopicolinonitrile|BLD Pharm [bldpharm.com]

- 6. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Iodopicolinonitrile in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopicolinonitrile is a valuable heterocyclic building block in organic synthesis, particularly for the construction of 4-substituted picolinonitrile derivatives. The presence of an iodine atom at the 4-position of the pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine scaffold and a wide variety of organoboron reagents, yielding 4-aryl, 4-heteroaryl, and 4-alkyl picolinonitriles. These products are of significant interest in medicinal chemistry and drug discovery, as the picolinonitrile moiety is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors.

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives. The reactivity of the C-I bond in this compound is generally high, facilitating efficient coupling with a broad scope of coupling partners.

Data Presentation: Suzuki Cross-Coupling of this compound

The following table summarizes representative quantitative data for the Suzuki cross-coupling reaction between this compound and various boronic acids. The data has been compiled from various sources to illustrate the scope and efficiency of this transformation under different catalytic conditions.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 78 |

| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 110 | 6 | 88 |

| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 18 | 75 |

| 6 | Methylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | THF | 80 | 24 | 65 |

| 7 | 4-(tert-Butoxycarbonyl)phenylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (5) | CsF (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 89 |

| 8 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 85 | 14 | 81 |

Experimental Protocols

General Protocol for Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction between this compound and an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)

-

Water (if using a biphasic system)

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the anhydrous solvent (e.g., 1,4-Dioxane, to achieve a concentration of 0.1-0.5 M) and, if applicable, water.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-arylpicolinonitrile.

Mandatory Visualizations

Experimental Workflow for Suzuki Cross-Coupling

The following diagram illustrates the general experimental workflow for the Suzuki cross-coupling of this compound.

Caption: General experimental workflow for the Suzuki cross-coupling of this compound.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

4-Aryl-picolinonitriles are valuable scaffolds in the development of kinase inhibitors. For instance, various substituted pyridopyrimidines, which can be synthesized from 4-aryl-picolinonitriles, have been investigated as inhibitors of kinases such as Janus kinases (JAKs) or spleen tyrosine kinase (Syk). These kinases are crucial components of signaling pathways that regulate immune responses and cell proliferation. Dysregulation of these pathways is implicated in inflammatory diseases and cancers.

The diagram below illustrates a simplified signaling pathway involving a hypothetical kinase target and the potential point of inhibition by a drug candidate derived from a 4-aryl-picolinonitrile.

Caption: Synthesis of a kinase inhibitor from this compound and its role in a signaling pathway.

Application Notes and Protocols: 4-Iodopicolinonitrile as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopicolinonitrile is a valuable and versatile building block in medicinal chemistry, offering a strategic starting point for the synthesis of a diverse array of polysubstituted pyridine derivatives. The presence of a nitrile group and an iodine atom on the pyridine ring allows for selective and sequential functionalization through various synthetic transformations. The nitrile moiety can be readily converted into other functional groups such as amines, amides, or tetrazoles, which are common in bioactive molecules. The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents. This strategic placement of reactive handles makes this compound an attractive scaffold for the construction of compound libraries for hit-to-lead campaigns and for the synthesis of targeted inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerases (PARPs).

Key Applications in Medicinal Chemistry

The 4-substituted picolinonitrile scaffold is a prevalent motif in a variety of potent and selective inhibitors of key biological targets implicated in cancer and other diseases. The ability to readily diversify the substituent at the 4-position allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors

The pyridine core of this compound can serve as a scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

-

Tropomyosin Receptor Kinase (Trk) Inhibitors: Trk kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. The development of Trk inhibitors has shown significant promise in treating these cancers.

-

Src Kinase Inhibitors: Src is a non-receptor tyrosine kinase that is involved in regulating cell growth, differentiation, migration, and survival. Aberrant Src activity is frequently observed in various cancers and is associated with tumor progression and metastasis.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1 and PARP-2, are key players in the DNA damage response (DDR) pathway. PARP inhibitors have emerged as a successful class of targeted therapies, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Experimental Protocols

The following protocols describe common and powerful palladium-catalyzed cross-coupling reactions for the functionalization of this compound. These methods provide access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl/Heteroarylpicolinonitriles

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Reaction Scheme:

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynylpicolinonitriles

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Aminopicolinonitriles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

-

Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.

-

Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4-2.0 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative biological activity data for compounds containing a 4-substituted picolinonitrile or structurally related scaffolds. Note: Direct IC50 data for compounds explicitly synthesized from this compound is limited in the public domain. The data presented here is for structurally analogous compounds to illustrate the potential of this building block.

Table 1: Representative IC50 Values for Trk Kinase Inhibitors

| Compound Scaffold | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference Cell Line |

| 4-Aminopyrazolylpyrimidine | 2 | 8 | - | Various |